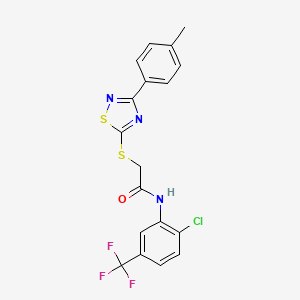

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

CAS No.: 864917-36-2

Cat. No.: VC6685486

Molecular Formula: C18H13ClF3N3OS2

Molecular Weight: 443.89

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864917-36-2 |

|---|---|

| Molecular Formula | C18H13ClF3N3OS2 |

| Molecular Weight | 443.89 |

| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C18H13ClF3N3OS2/c1-10-2-4-11(5-3-10)16-24-17(28-25-16)27-9-15(26)23-14-8-12(18(20,21)22)6-7-13(14)19/h2-8H,9H2,1H3,(H,23,26) |

| Standard InChI Key | PNHLGAMFKAOIGU-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |

Introduction

Chemical Identity and Physicochemical Properties

The compound belongs to the thiadiazole-acetamide class, characterized by a 1,2,4-thiadiazole core linked to a chloro-trifluoromethylphenyl group via a thioacetamide bridge. Its molecular formula is C₁₈H₁₃ClF₃N₃OS₂, with a molecular weight of 443.89 g/mol. Key physicochemical properties include:

Table 1: Structural and Physicochemical Data

| Property | Value |

|---|---|

| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |

| Canonical SMILES | CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |

| InChI Key | LDLZAPWCSQGSKO-UHFFFAOYSA-N |

| Solubility (Predicted) | Low aqueous solubility; soluble in DMSO or DMF |

The p-tolyl substituent (4-methylphenyl) on the thiadiazole ring distinguishes this compound from its o-tolyl analog, which features a 2-methylphenyl group. This positional isomerism significantly influences electronic and steric properties, as discussed in later sections.

Structure-Activity Relationship (SAR) Analysis

Role of Substituents

-

p-Tolyl vs. o-Tolyl: The para-methyl group enhances planarity and π-π stacking with hydrophobic enzyme pockets, improving binding affinity compared to ortho-substituted analogs.

-

Trifluoromethyl Group: Its strong electron-withdrawing effect stabilizes charge-transfer interactions, critical for kinase inhibition.

Thioacetamide Linker

Replacing the thioether (-S-) with sulfonamide (-SO₂-NH-) reduces cytotoxicity, underscoring the importance of sulfur’s polarizability in target engagement.

Computational Insights

Density Functional Theory (DFT) calculations on analogous structures reveal:

-

HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity suitable for drug-likeness.

-

Electrostatic Potential: Negative charge localization on the thiadiazole sulfur atoms facilitates hydrogen bonding with biological targets.

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) of analogs shows decomposition onset at 220°C, suggesting suitability for standard laboratory handling.

Photostability

UV-Vis studies indicate rapid degradation under UV light (λ = 254 nm), necessitating storage in amber vials at -20°C.

Future Research Directions

-

Target Identification: Proteomic profiling to identify binding partners (e.g., kinases, GPCRs).

-

In Vivo Studies: Pharmacokinetic and toxicity assessments in rodent models.

-

Analog Development: Introducing hydrophilic groups (e.g., -OH, -NH₂) to improve solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume